Octadecyl 2-(4-dipropylaminophenylazo)benzoate
Overview
Description
Octadecyl 2-(4-dipropylaminophenylazo)benzoate: is a neutral chromoionophore, which is a type of chemical compound used for potentiometric and optical pH measurements. It is known for its high selectivity, allowing for accurate pH measurements in both normal physiological intracellular pH and acidic physiological media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2-(4-dipropylaminophenylazo)benzoate involves the esterification of 2-(4-dipropylaminophenylazo)benzoic acid with octadecanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps may include distillation and advanced chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Octadecyl 2-(4-dipropylaminophenylazo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted azo compounds.
Scientific Research Applications
Octadecyl 2-(4-dipropylaminophenylazo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a chromoionophore in ion-selective electrodes for potentiometric measurements.
Biology: Employed in the study of intracellular pH and other physiological parameters.
Medicine: Potential use in diagnostic devices for measuring pH in biological samples.
Mechanism of Action
The mechanism of action of Octadecyl 2-(4-dipropylaminophenylazo)benzoate involves its ability to bind selectively to specific ions, leading to a change in its optical properties. This change can be measured potentiometrically or optically, providing information about the ion concentration or pH of the solution. The molecular targets include various ions such as hydrogen ions (H+) and metal cations, and the pathways involve ion exchange and complexation reactions .
Comparison with Similar Compounds
- Octadecyl 2-(4-dimethylaminophenylazo)benzoate
- Octadecyl 2-(4-diethylaminophenylazo)benzoate
- Octadecyl 2-(4-dibutylaminophenylazo)benzoate
Uniqueness: Octadecyl 2-(4-dipropylaminophenylazo)benzoate is unique due to its high selectivity and sensitivity in pH measurements. Compared to similar compounds, it offers better performance in acidic physiological media and normal physiological intracellular pH, making it highly valuable in both research and industrial applications .
Properties
IUPAC Name |
octadecyl 2-[[4-(dipropylamino)phenyl]diazenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H59N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-32-42-37(41)35-24-21-22-25-36(35)39-38-33-26-28-34(29-27-33)40(30-5-2)31-6-3/h21-22,24-29H,4-20,23,30-32H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYOKDHPZUPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H59N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724977 | |
Record name | Octadecyl 2-{(E)-[4-(dipropylamino)phenyl]diazenyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204581-67-9 | |
Record name | Octadecyl 2-{(E)-[4-(dipropylamino)phenyl]diazenyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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